

optimizing Levovist concentration for specific applications

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Compound of Interest

Compound Name: Levovist

Cat. No.: B238291

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Levovist Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Levovist**. The information is based on historical data and publications from when **Levovist** was in clinical and research use.

Frequently Asked Questions (FAQs)

Q1: What is **Levovist** and how does it work?

Levovist was a galactose-based ultrasound contrast agent. It consisted of microparticles of galactose with a small amount of palmitic acid. When suspended in sterile water, it formed a suspension of air-filled microbubbles. These microbubbles are strong reflectors of ultrasound waves, and their presence in the bloodstream significantly increases the echogenicity of blood, leading to enhanced Doppler signals and improved visualization of blood flow. The microbubbles are stabilized by the galactose and palmitic acid, allowing them to persist in circulation for a period of time.

Q2: How is **Levovist** prepared for use?

Levovist was supplied as a dry powder. To prepare it for use, it needed to be reconstituted with sterile water. The process involved vigorously shaking the vial after adding the water to ensure the microparticles were fully suspended and microbubbles were formed. The concentration of

the final suspension depended on the amount of water added, with common concentrations being 200 mg/mL, 300 mg/mL, and 400 mg/mL.

Q3: What were the primary applications of **Levovist**?

The primary applications of **Levovist** were in diagnostic ultrasound, particularly:

- Doppler Signal Enhancement: To improve the signal-to-noise ratio in Doppler ultrasound, allowing for better visualization of blood flow in arteries and veins.
- Characterization of Liver Lesions: To aid in the differentiation between benign and malignant liver tumors by observing their vascular patterns during different phases of contrast enhancement.
- Echocardiography: To enhance the delineation of the endocardial border in patients with suboptimal echocardiograms.

Q4: How long does the contrast enhancement from **Levovist** last?

The duration of clinically useful contrast enhancement from **Levovist** was dose-dependent. Following a bolus injection, the enhancement in the arterial system was typically observed for 2 to 5 minutes. The galactose microparticles are eventually dissolved, and the air is cleared through the lungs.

Troubleshooting Guide

Issue: Inconsistent or Weak Signal Enhancement

- Possible Cause 1: Improper Reconstitution.
 - Solution: Ensure the vial was shaken vigorously for the recommended amount of time (e.g., 30 seconds) immediately after adding sterile water. Inadequate shaking can result in a lower concentration of stable microbubbles.
- Possible Cause 2: Delay Between Reconstitution and Injection.
 - Solution: **Levovist** should be administered as soon as possible after reconstitution. The microbubbles will start to dissolve over time, reducing the efficacy of the contrast agent.

- Possible Cause 3: Incorrect Injection Technique.
 - Solution: A rapid bolus injection followed by a saline flush is often recommended to ensure a compact bolus of contrast agent reaches the area of interest. A slow injection can lead to excessive dilution in the bloodstream.

Issue: Premature Disappearance of Contrast Effect

- Possible Cause 1: High Acoustic Pressure.
 - Solution: The ultrasound system's mechanical index (MI) should be set to a low value (typically < 0.3). High acoustic pressure can cause the microbubbles to burst, leading to a rapid loss of signal enhancement.
- Possible Cause 2: Patient-Specific Factors.
 - Solution: Factors such as rapid circulation or certain disease states can affect the residence time of the microbubbles. While not directly controllable, being aware of these factors can help in interpreting the results.

Experimental Protocols

Protocol 1: Reconstitution of **Levovist**

- Start with a vial of **Levovist** powder.
- Using a sterile syringe, draw up the required volume of sterile water for the desired concentration (see table below).
- Inject the sterile water into the vial.
- Immediately and vigorously shake the vial for approximately 30 seconds to ensure complete suspension of the microparticles and formation of microbubbles.
- Visually inspect the suspension to ensure it is milky-white and free of clumps.
- Draw the required dose into a syringe for injection. The suspension should be used promptly after preparation.

Protocol 2: Administration for Doppler Enhancement

- Establish intravenous access in the patient or animal subject.
- Prepare the **Levovist** suspension according to Protocol 1.
- Set the ultrasound scanner to a low Mechanical Index (MI) setting.
- Administer the **Levovist** suspension as a rapid intravenous bolus.
- Immediately follow the bolus with a 5-10 mL saline flush to push the contrast agent into the central circulation.
- Begin imaging the region of interest just before or immediately upon injection.

Quantitative Data

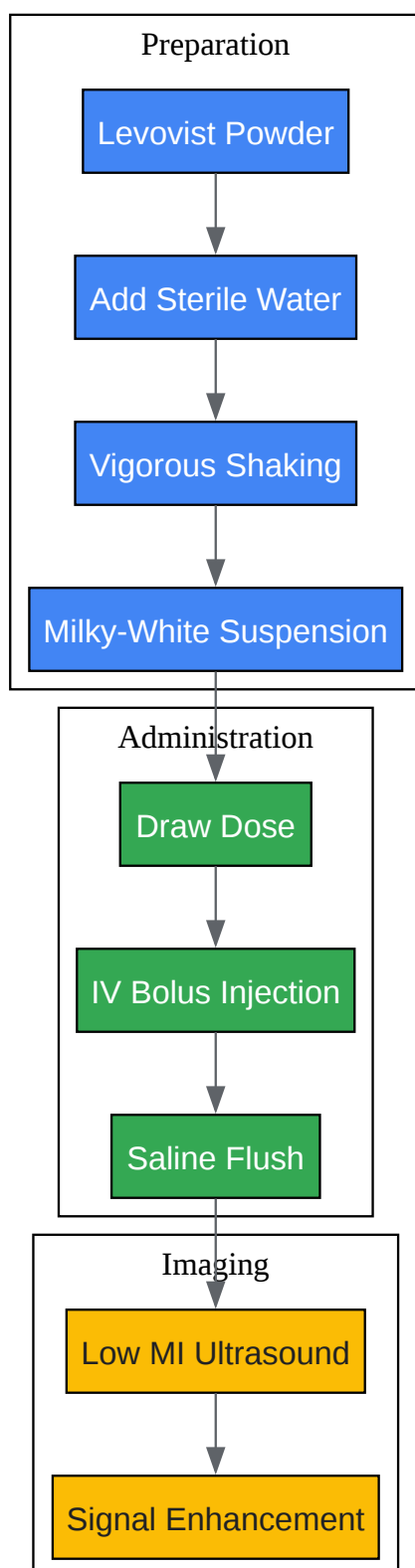
Table 1: **Levovist** Concentration and Dosage

Concentration	Volume of Sterile Water to Add to 2.5g Vial	Typical Bolus Dose
200 mg/mL	12 mL	10 mL
300 mg/mL	8 mL	7 mL
400 mg/mL	6 mL	5 mL

Table 2: Pharmacokinetic Properties

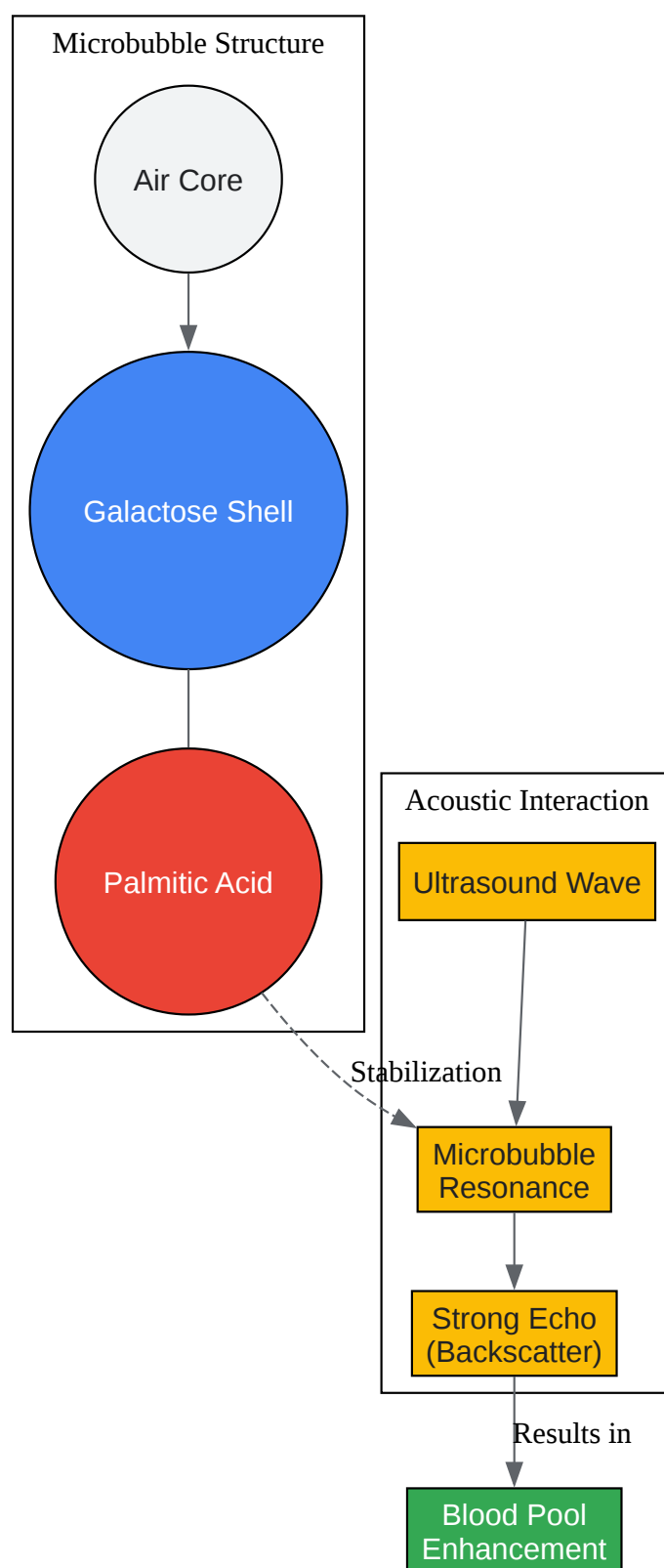
Parameter	Value
Duration of Enhancement	2 - 5 minutes
Mean Particle Size	2 - 4 μ m
Elimination	Dissolution in blood, air cleared by lungs

Visualizations



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Caption: Experimental workflow for **Levovist** preparation and use.



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Caption: Mechanism of action for **Levovist** microbubbles.

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